N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide
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Overview
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group and the adamantane moiety contributes to its distinct properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 1-adamantanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, solvent, and reaction time, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism by which N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting or activating specific pathways. The adamantane moiety provides structural rigidity, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: Shares the trifluoromethyl and chloro groups but differs in the benzamide moiety.
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Contains the same aromatic ring but with a piperidinol group instead of the adamantane moiety.
Uniqueness
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide is unique due to the combination of the trifluoromethyl group and the adamantane moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and structural rigidity, which can enhance its performance in various applications compared to similar compounds .
Properties
Molecular Formula |
C18H19ClF3NO |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C18H19ClF3NO/c19-15-2-1-13(6-14(15)18(20,21)22)23-16(24)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,23,24) |
InChI Key |
RNHLEHMBXKICEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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